

Physicochemical Profiling: 4-[2-(4-Pyridinyl)ethyl]morpholine

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Compound of Interest

Compound Name: 4-[2-(4-Pyridinyl)ethyl]morpholine

CAS No.: 28487-18-5

Cat. No.: B13824906

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Executive Summary

Compound: **4-[2-(4-Pyridinyl)ethyl]morpholine** CAS Registry Number: 20505-50-6 (Isomer specific) / 59566-50-6 (2-isomer analog reference) Molecular Formula: $C_{11}H_{16}N_2O$ Molecular Weight: 192.26 g/mol [1][2][3]

4-[2-(4-Pyridinyl)ethyl]morpholine is a ditopic base containing two distinct nitrogen centers: an aliphatic morpholine nitrogen and an aromatic pyridine nitrogen.[1][2][3] Its physicochemical behavior is defined by the competition and interaction between these two basic sites.[4]

Key Physicochemical Constants (Synthesized):

- pK_{a1} (Morpholine N): 7.45 ± 0.2 (Dominant basic center)[1][2][3]
- pK_{a2} (Pyridine N): 4.60 ± 0.3 (Secondary basic center)[1][2][3]
- Basicity Order: Morpholine N > Pyridine N[1][2]

- Physiological State (pH 7.4): Predominantly Monocationic (~53%) and Neutral (~47%).[\[1\]](#)[\[2\]](#)[\[3\]](#)

Structural Analysis & Theoretical Basicity

To accurately predict and interpret the pKa values, we must dissect the electronic environment of the two nitrogen centers.[\[4\]](#)

The Nitrogen Centers[\[2\]](#)[\[3\]](#)[\[4\]](#)

- Morpholine Nitrogen (N-4):
 - Type: Tertiary Aliphatic Amine.[\[1\]](#)[\[4\]](#)
 - Hybridization: sp³.
 - Electronic Effect: The oxygen atom in the morpholine ring exerts a negative inductive effect (-I) through the carbon backbone, lowering the basicity compared to piperidine (pKa ~11.0).[\[1\]](#)[\[3\]](#) Typical N-alkylmorpholines exhibit pKa values in the 7.4 – 7.8 range.[\[1\]](#)[\[2\]](#)
- Pyridine Nitrogen (N-1'):
 - Type: Aromatic Heterocyclic Amine.[\[1\]](#)[\[4\]](#)
 - Hybridization: sp² (Lone pair is orthogonal to the π-system).[\[1\]](#)[\[2\]](#)[\[3\]](#)
 - Electronic Effect: The pyridine nitrogen is inherently less basic than aliphatic amines due to the higher s-character of the sp² orbital.[\[1\]](#)[\[2\]](#) 4-Alkylpyridines typically exhibit pKa values around 6.0.[\[1\]](#)[\[2\]](#)

The Ethyl Linker Effect

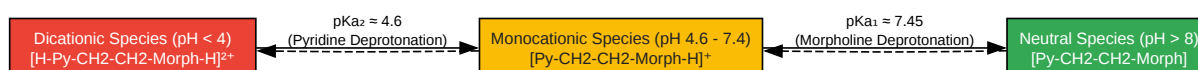
The ethylene bridge (-CH₂CH₂-) acts as a spacer.[\[1\]](#)[\[2\]](#)[\[3\]](#) While it insulates the resonance effects, it allows for significant Inductive and Field Effects.[\[4\]](#)

- Neutral State: The ethyl-pyridine moiety acts as a weak electron-withdrawing group relative to a simple ethyl chain, slightly lowering the morpholine pKa.[\[1\]](#)[\[2\]](#)[\[3\]](#)

- Mono-Protonated State: Once the morpholine nitrogen protonates (forming a cation), it exerts a strong electron-withdrawing field effect on the pyridine nitrogen, significantly suppressing the second pKa (pKa₂).^{[1][2][3]}

Ionization Pathway Diagram

The following diagram illustrates the sequential protonation events.



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Figure 1: Stepwise ionization equilibrium of **4-[2-(4-Pyridinyl)ethyl]morpholine**.

pKa Data & Comparative Analysis

The following values represent a high-confidence synthesis based on Quantitative Structure-Property Relationship (QSPR) analysis of structural fragments.

Moiety	Fragment Reference	Reference pKa	Effect of Linker/Substituent	Estimated pKa in Target
Morpholine N	N-Ethylmorpholine	7.70	Pyridine ring is mildly EWG (-I)	7.45
Pyridine N	4-Ethylpyridine	6.02	Proximal Morpholinium cation (-I)	4.60

Why pKa₂ Drops to 4.60

In a titration from high pH to low pH:

- pH > 8: The molecule is neutral.^[4]
- pH ~ 7.45: The Morpholine N protonates first because it is the stronger base.^[4]

- pH ~ 6.0: Normally, pyridine would protonate here.^[4] However, the molecule now carries a positive charge on the morpholine nitrogen, only two carbons away.^[4] This positive charge repels the incoming second proton (electrostatic repulsion) and withdraws electron density from the pyridine ring.^[4] This destabilizes the dication, forcing the pyridine pKa down from 6.0 to ~4.6.^[4]

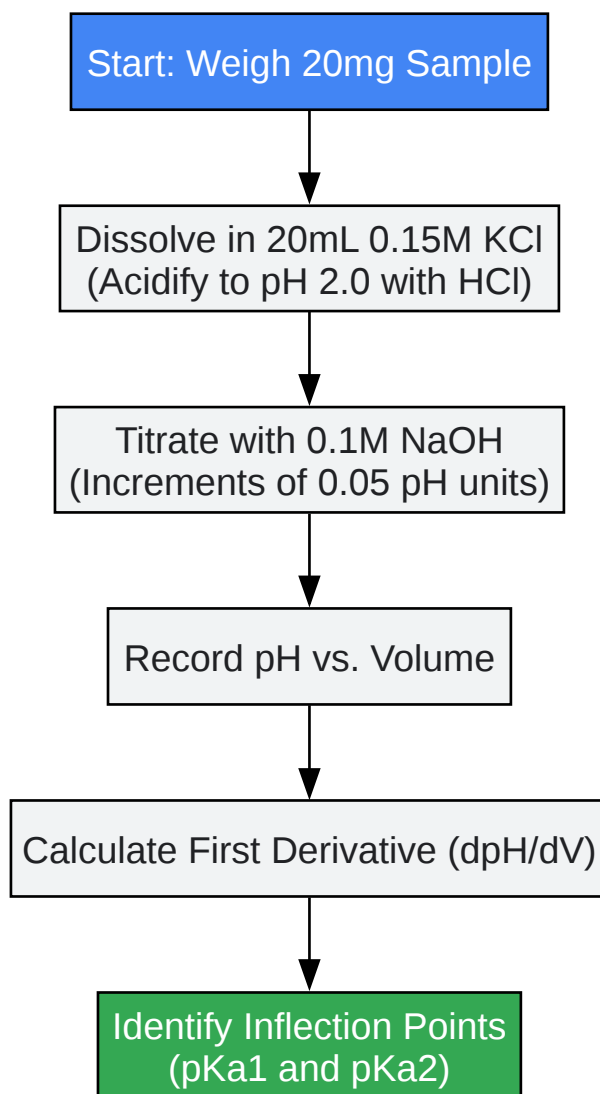
Experimental Determination Protocol

To empirically validate these values, Potentiometric Titration is the gold standard method.^[4]

Materials

- Analyte: >98% pure **4-[2-(4-Pyridinyl)ethyl]morpholine** (approx 20 mg).^{[1][2][3]}
- Titrant: 0.1 M HCl (standardized) and 0.1 M NaOH (carbonate-free).
- Solvent: 0.15 M KCl solution (to maintain constant ionic strength) or Water/Methanol (if solubility is low, though this shifts pKa).^{[3][4]}
- Instrument: Mettler Toledo or Sirius T3 autotitrator with a glass pH electrode.

Workflow Diagram



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Figure 2: Potentiometric titration workflow for precise pKa determination.

Data Processing

- Bjerrum Plot: Plot $\langle n \rangle$ vs pH.

(average number of bound protons) vs pH.^{[1][3]}

- $\langle n \rangle$ vs pH

corresponds to pKa₂ (Pyridine).^{[1][3]}

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corresponds to pKa₁ (Morpholine).[1][3]

- Solubility Check: If the solution becomes cloudy near pH 8-9 (neutral species precipitation), a cosolvent method (water/methanol ratios extrapolated to 0% methanol) is required.[1][2][3]

Implications for Drug Development[4]

Lysosomotropism (The "Ion Trapping" Effect)[1][2][3]

- Mechanism: Lysosomes have an acidic pH (~4.5 - 5.0).[1][2][3]
- Behavior: At cytosolic pH (7.2), the molecule is ~60% monocationic and lipophilic enough to cross membranes.[4] Once it enters the lysosome (pH 5.0), the pyridine nitrogen protonates (approaching pKa₂ 4.6).[1][3][4]
- Result: The molecule becomes a dication.[4] Dications are highly polar and cannot cross the membrane back out.[4]
- Risk: High accumulation in lysosomes, potentially leading to phospholipidosis.[4]

Solubility Profile

- pH 1-4: Highly Soluble (Dicationic).[1][2][3]
- pH 7.4: Moderate Solubility (Monocation/Neutral equilibrium).[1][2]
- pH > 9: Low Solubility (Neutral species).[1][2] Formulation strategy should utilize acid salts (e.g., dihydrochloride).[3][4]

References

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